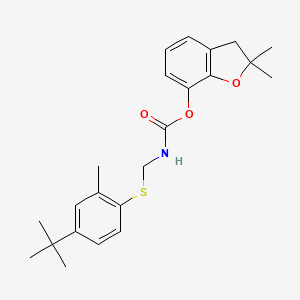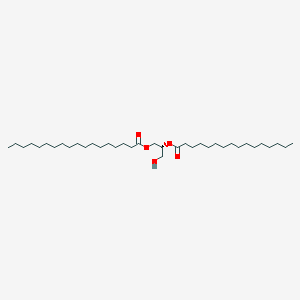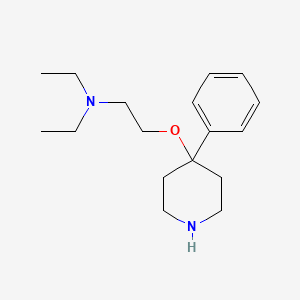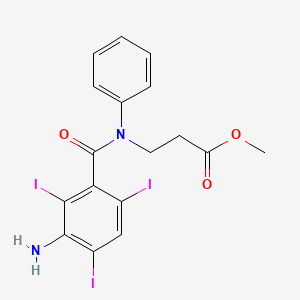
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate is a complex organic compound primarily used in the field of radiology as a contrast agent. This compound is characterized by the presence of iodine atoms, which are crucial for its function in enhancing the contrast of images in X-ray and CT scans. The iodine atoms increase the compound’s density, making it more effective in absorbing X-rays and thereby improving the visibility of internal structures in medical imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate involves multiple steps, starting with the iodination of a benzoyl compound. The process typically includes:
Coupling: The coupling of the iodinated and aminated benzoyl compound with N-phenyl-beta-alanine methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled iodination and amination reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate undergoes several types of chemical reactions, including:
Substitution Reactions: Where iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can produce an amide derivative, while oxidation can lead to the formation of a quinone-like structure.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Primarily used as a contrast agent in radiology to improve the clarity of X-ray and CT images.
Industry: Utilized in the production of high-density materials and specialized coatings.
Wirkmechanismus
The primary mechanism of action of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound accumulates in specific tissues, enhancing the contrast of these areas in X-ray and CT images. The molecular targets are primarily the tissues where the compound accumulates, and the pathways involved include passive diffusion and selective uptake by certain cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iopamidol
- Iohexol
- Iodixanol
Comparison
Compared to these similar compounds, Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate offers unique advantages such as higher iodine content, which enhances its effectiveness as a contrast agent. Additionally, its specific molecular structure allows for better targeting and reduced side effects in medical imaging applications.
Eigenschaften
CAS-Nummer |
51934-66-8 |
|---|---|
Molekularformel |
C17H15I3N2O3 |
Molekulargewicht |
676.03 g/mol |
IUPAC-Name |
methyl 3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/C17H15I3N2O3/c1-25-13(23)7-8-22(10-5-3-2-4-6-10)17(24)14-11(18)9-12(19)16(21)15(14)20/h2-6,9H,7-8,21H2,1H3 |
InChI-Schlüssel |
FXFJGDGAESIFGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2I)I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


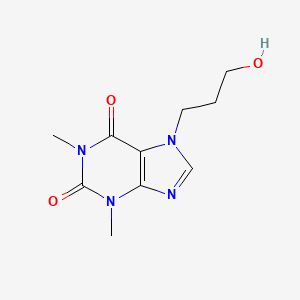
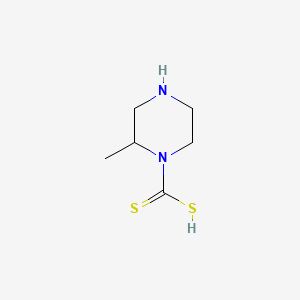

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
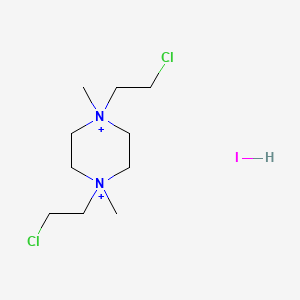
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
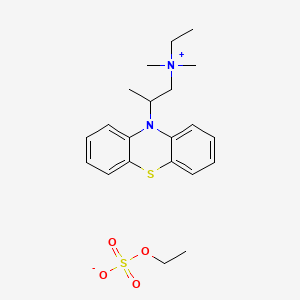
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
